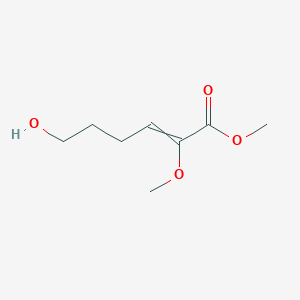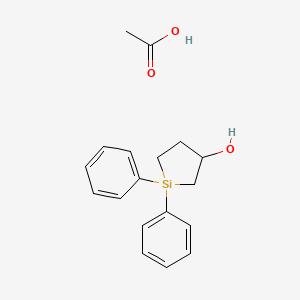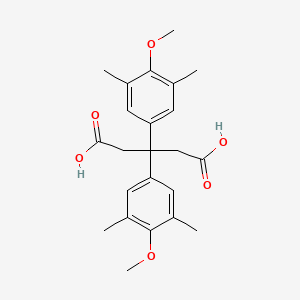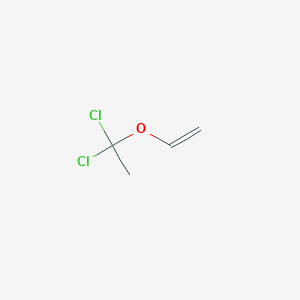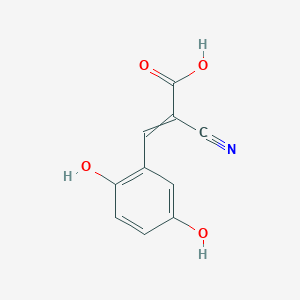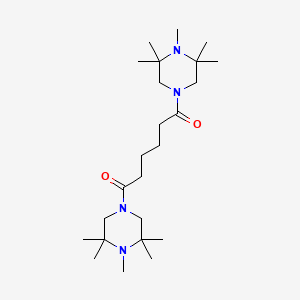
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two piperazine rings, each substituted with multiple methyl groups, connected by a hexane-1,6-dione backbone.
Vorbereitungsmethoden
The synthesis of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione typically involves multi-step organic reactions. One common method includes the reaction of hexane-1,6-dione with 3,3,4,5,5-pentamethylpiperazine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
1,6-Bis(3,3,4,5,5-pentamethylpiperazin-1-YL)hexane-1,6-dione can be compared with similar compounds such as:
1,6-Bis(3,3,4,5,5-tetramethylpiperazin-1-YL)hexane-1,6-dione: Lacks one methyl group on each piperazine ring, leading to different chemical properties.
1,6-Bis(3,3,4,5,5-trimethylpiperazin-1-YL)hexane-1,6-dione: Has fewer methyl groups, affecting its reactivity and interactions. The uniqueness of this compound lies in its highly substituted piperazine rings, which confer specific steric and electronic properties.
Eigenschaften
CAS-Nummer |
116430-64-9 |
|---|---|
Molekularformel |
C24H46N4O2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,6-bis(3,3,4,5,5-pentamethylpiperazin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)15-27(16-22(3,4)25(21)9)19(29)13-11-12-14-20(30)28-17-23(5,6)26(10)24(7,8)18-28/h11-18H2,1-10H3 |
InChI-Schlüssel |
HMHCZXDWGZPYBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(N1C)(C)C)C(=O)CCCCC(=O)N2CC(N(C(C2)(C)C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


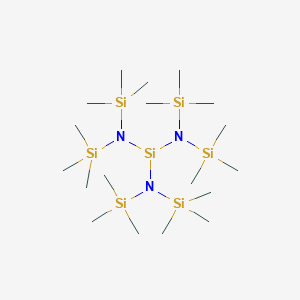
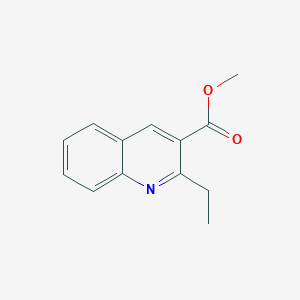
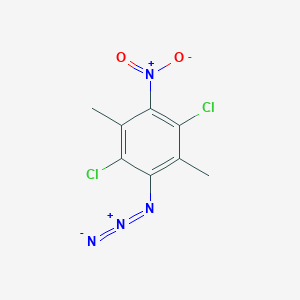
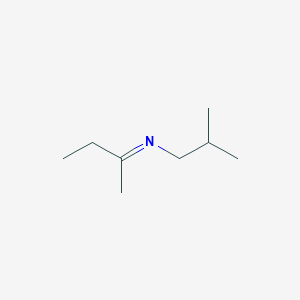
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
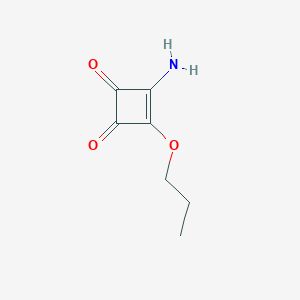

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
